molecular formula C16H23NO5 B14666744 Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl CAS No. 50916-11-5

Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl

Cat. No.: B14666744
CAS No.: 50916-11-5
M. Wt: 309.36 g/mol
InChI Key: GFQDICWUHVTRPL-UHFFFAOYSA-N
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Description

Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is a complex organic compound characterized by the presence of a ketone functional group, an isoxazolidine ring, and a triethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl typically involves the reaction of 3,4,5-triethoxybenzaldehyde with isoxazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone group. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazolidine ring may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the triethoxyphenyl group enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

50916-11-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

1,2-oxazolidin-3-yl-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C16H23NO5/c1-4-19-13-9-11(15(18)12-7-8-22-17-12)10-14(20-5-2)16(13)21-6-3/h9-10,12,17H,4-8H2,1-3H3

InChI Key

GFQDICWUHVTRPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C2CCON2

Origin of Product

United States

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